molecular formula C14H11ClO2 B6378224 5-(2-Chloro-4-methylphenyl)-2-formylphenol, 95% CAS No. 1261895-16-2

5-(2-Chloro-4-methylphenyl)-2-formylphenol, 95%

Cat. No. B6378224
CAS RN: 1261895-16-2
M. Wt: 246.69 g/mol
InChI Key: RISRYWQSTOALIL-UHFFFAOYSA-N
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Description

5-(2-Chloro-4-methylphenyl)-2-formylphenol, 95% (otherwise known as CMFP) is a chemical compound that has gained attention in recent years due to its potential applications in a variety of fields. CMFP has been studied for its ability to act as an antioxidant, anti-inflammatory, and antimicrobial agent. It has also been studied for its potential use in the synthesis of other compounds.

Scientific Research Applications

CMFP has been studied for its potential applications in a variety of scientific fields. It has been studied for its ability to act as an antioxidant, anti-inflammatory, and antimicrobial agent. It has also been studied for its potential use as a drug delivery system and for its potential to be used in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of CMFP is not yet fully understood. However, it is believed that it acts as an antioxidant by scavenging free radicals and preventing oxidative damage to cells. It is also thought to act as an anti-inflammatory agent by inhibiting the release of pro-inflammatory cytokines. Additionally, it is believed to act as an antimicrobial agent by disrupting the cell membrane of bacteria and preventing the growth of bacteria.
Biochemical and Physiological Effects
The biochemical and physiological effects of CMFP have not yet been fully elucidated. However, it has been shown to have antioxidant, anti-inflammatory, and antimicrobial properties, as well as potential applications in drug delivery systems. Additionally, it has been shown to have potential applications in the synthesis of other compounds.

Advantages and Limitations for Lab Experiments

The advantages of using CMFP in lab experiments include its low cost, ease of synthesis, and potential applications in a variety of scientific fields. The main limitation of using CMFP in lab experiments is that its mechanism of action is not yet fully understood.

Future Directions

The potential future directions for CMFP include further research into its mechanism of action and its potential applications in drug delivery systems, as well as its potential use in the synthesis of other compounds. Additionally, further research into its potential antioxidant, anti-inflammatory, and antimicrobial properties is needed. Finally, further research into its potential applications in a variety of other scientific fields is warranted.

Synthesis Methods

The synthesis of CMFP can be achieved through a two-step process involving the reaction of 4-methylphenol with 2-chloroacetyl chloride followed by the reaction of the product with formaldehyde. The first step involves the reaction of 4-methylphenol with 2-chloroacetyl chloride in the presence of a base such as pyridine or triethylamine. This reaction produces a chloroacetylated product, which is then reacted with formaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction yields the desired 5-(2-chloro-4-methylphenyl)-2-formylphenol.

properties

IUPAC Name

4-(2-chloro-4-methylphenyl)-2-hydroxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO2/c1-9-2-5-12(13(15)6-9)10-3-4-11(8-16)14(17)7-10/h2-8,17H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RISRYWQSTOALIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CC(=C(C=C2)C=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10685185
Record name 2'-Chloro-3-hydroxy-4'-methyl[1,1'-biphenyl]-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10685185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Chloro-4-methylphenyl)-2-formylphenol

CAS RN

1261895-16-2
Record name [1,1′-Biphenyl]-4-carboxaldehyde, 2′-chloro-3-hydroxy-4′-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261895-16-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2'-Chloro-3-hydroxy-4'-methyl[1,1'-biphenyl]-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10685185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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